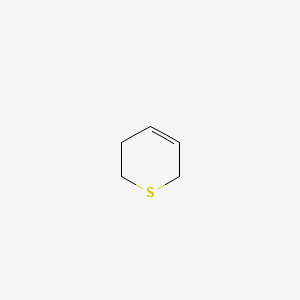

3,6-Dihydro-2H-thiopyran

Descripción

Contextualization within Sulfur-Containing Heterocyclic Chemistry

Sulfur-containing heterocycles are a broad class of organic compounds that play a crucial role in chemistry and biology. The replacement of a carbon atom with a sulfur atom in a cyclic structure imparts distinct characteristics, including altered bond angles, bond lengths, and electronic distribution. This, in turn, influences the molecule's reactivity, stability, and potential for intermolecular interactions.

Within this family, thiopyrans are six-membered rings containing one sulfur atom. rsc.org They exist in different isomeric forms, with 3,6-dihydro-2H-thiopyran being a partially saturated derivative. rsc.org This level of saturation provides a balance between the conformational flexibility of saturated rings and the rigidity of aromatic systems, making it an attractive scaffold for various chemical transformations. The synthesis of thiopyran derivatives, including the this compound core, is an active area of research, with methods like Diels-Alder reactions and multi-component reactions being employed to construct these valuable structures. nih.gov

Significance as a Core Scaffold in Organic Synthesis and Advanced Materials Research

The importance of this compound lies in its utility as a versatile intermediate in the synthesis of a diverse range of organic molecules. Its derivatives have been explored for their potential applications in pharmaceuticals and agrochemicals. For instance, the thiopyran ring is a key component in various bioactive molecules. rsc.org

In the realm of organic synthesis, this compound and its derivatives serve as valuable building blocks. They can be functionalized at various positions around the ring, allowing for the creation of a library of compounds with tailored properties. For example, functionalized 3,6-dihydro-2H-thiopyrans can be synthesized from α-diazo-β-diketones and vinylthiiranes. acs.org The development of new synthetic methods, such as a four-step synthesis to produce this compound-1,1-dioxides on a multigram scale, highlights the ongoing efforts to make these compounds more accessible for research and development. dsau.dp.uaresearchgate.net

In materials science, the this compound ring is a key linkage in certain "click chemistry" applications, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) hetero-Diels-Alder reactions. acs.org The stability of this linkage under various conditions is a critical factor in the design and performance of the resulting polymeric materials. acs.org Studies have investigated the thermal stability of the this compound ring, showing that it can withstand temperatures up to 80-120°C depending on the specific substituents, before undergoing degradation reactions like the retro-hetero-Diels-Alder reaction at higher temperatures. acs.org This demonstrates the potential of this heterocyclic system in the creation of advanced materials with tunable properties.

Propiedades

IUPAC Name |

3,6-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVYSECOIMWWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimized synthetic routes for 3,6-dihydro-2H-thiopyran derivatives, and how can scalability be ensured?

Multigram-scale synthesis of this compound-1,1-dioxides involves a multi-step protocol starting from thioketones and dienes, with careful control of reaction conditions (e.g., temperature, solvent polarity). Column chromatography and recrystallization are critical for purification. Yield optimization (up to 82%) is achieved via iterative adjustments to stoichiometry and solvent selection (e.g., THF or dichloromethane) .

Q. How can microwave spectroscopy resolve conformational ambiguities in this compound?

Microwave spectroscopy (12.4–40 GHz) combined with Stark effect measurements provides rotational constants (, , ) and electric dipole moments (, ), confirming a twisted or half-chair conformation. For example, and (twist angle) were derived for the ground vibrational state, resolving ambiguities in ring puckering .

Q. What methodologies are recommended for characterizing vibrational and rotational dynamics?

Relative intensity measurements of microwave spectra across vibrational states (, ) and centrifugal distortion constants (, ) allow quantification of low-energy vibrational modes. Coupled with planar moments of inertia, these data refine molecular geometry predictions .

Q. How do solvent and temperature affect NMR spectral interpretation of this compound derivatives?

Solvent-induced shifts in and NMR spectra (e.g., DMSO- vs. CDCl) arise from hydrogen bonding and ring-current effects. Temperature-dependent studies (e.g., 25–60°C) reveal dynamic equilibria between conformers, with coupling constants () providing insight into dihedral angles .

Advanced Research Questions

Q. How does the acidity of this compound-1,1-dioxides influence their reactivity in anion formation?

Quantum chemical calculations (DFT/B3LYP/6-31G*) show that deprotonation at C3 or C4 generates distinct anions, with energy differences <5 kcal/mol. Substituents (e.g., phenyl groups) stabilize anions via resonance, directing regioselectivity in subsequent reactions (e.g., alkylation or cycloadditions) .

Q. What mechanisms underlie the regioselectivity of Diels-Alder reactions involving this compound derivatives?

Frontier Molecular Orbital (FMO) analysis reveals that electron-deficient thiopyran-1,1-dioxides act as dienophiles, with LUMO energies (~-1.5 eV) favoring electron-rich dienes. Transition-state modeling (IRC) confirms asynchronous bond formation, with sulfur stabilization of partial charges .

Q. How can contradictions in vibrational data between experimental and computational studies be resolved?

Discrepancies in wavenumbers (e.g., at 1680 cm experimentally vs. 1705 cm computationally) arise from anharmonicity and solvent effects. Hybrid QM/MM simulations incorporating implicit solvation models (e.g., PCM) improve agreement within ±10 cm .

Q. What strategies enable the synthesis of thiopyran-based heterocycles for drug discovery?

Cyclocondensation of this compound-1,1-dioxides with hydrazines or amidines generates fused systems (e.g., tetrazolo-thiopyrano-pyrimidines). Key steps include regioselective ring-opening (via Michael addition) and subsequent annulation, monitored by LC-MS and - HMBC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.